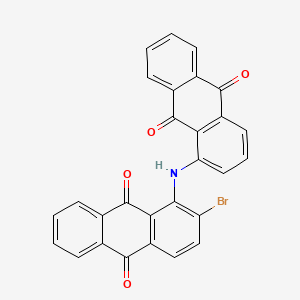
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group attached to a dimethylguanidine moiety, with hydroiodide as the counterion and three molecules of water of hydration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate typically involves the reaction of p-chlorophenyl isocyanate with dimethylamine, followed by the addition of hydroiodic acid to form the hydroiodide salt. The reaction is carried out under controlled conditions to ensure high yield and purity. The final product is then crystallized with three molecules of water to obtain the trihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the guanidine moiety.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The chlorophenyl group enhances its binding affinity and specificity towards certain enzymes, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylguanidine: A simpler analog without the chlorophenyl group.
3-p-Chlorophenyl-1,1-dimethylurea: Similar structure but with a urea moiety instead of guanidine.
Uniqueness
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate is unique due to the presence of both the chlorophenyl and dimethylguanidine groups, which confer distinct chemical and biological properties. Its hydroiodide salt form and trihydrate state also contribute to its stability and solubility, making it suitable for various applications.
Propriétés
Numéro CAS |
73806-60-7 |
|---|---|
Formule moléculaire |
C9H13ClIN3 |
Poids moléculaire |
325.58 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(N,N-dimethylcarbamimidoyl)azanium;iodide |
InChI |
InChI=1S/C9H12ClN3.HI/c1-13(2)9(11)12-8-5-3-7(10)4-6-8;/h3-6H,1-2H3,(H2,11,12);1H |
Clé InChI |
MZHRUUHJHYYTMG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=N)[NH2+]C1=CC=C(C=C1)Cl.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


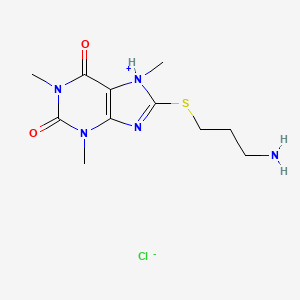
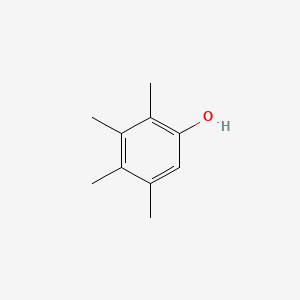
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
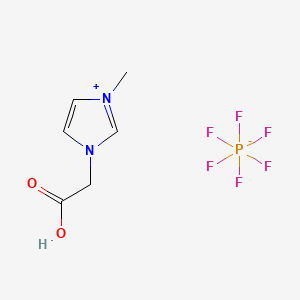
![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
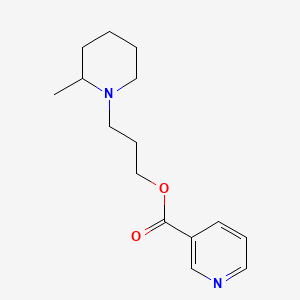
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
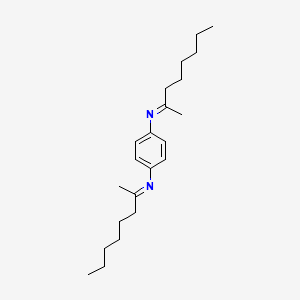

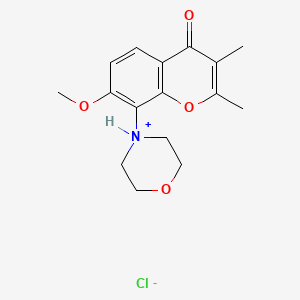
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)

